2-Iodo-6-nitrophenol is a chemical compound used in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
In the field of Medicinal Chemistry, 4-Nitrophenyl activated esters, which can be derived from 2-Iodo-6-nitrophenol, have been found to be superior synthons for indirect radiofluorination of biomolecules . This process involves the preparation of 18 F-labelled activated esters, which is typically a complex and multistep procedure . The study demonstrated the application of 4-nitrophenyl (PNP) activated esters of 18 F-labelled synthons for subsequent radiolabelling of biomolecules .
2-Iodo-6-nitrophenol is an organic compound with the molecular formula . It features a phenolic structure with an iodine atom at the second position and a nitro group at the sixth position. The compound is characterized by its yellow crystalline appearance and has a molecular weight of approximately 233.01 g/mol. Its chemical structure can be represented as follows:
textO2N |C6H4-I
This compound is known for its potential applications in various fields, including pharmaceuticals, agrochemicals, and as a reagent in organic synthesis.
There is currently no scientific literature available describing a specific mechanism of action for 2-I-6-NP.
These reactions are significant for modifying the compound's properties and enhancing its reactivity for various applications .
Research indicates that 2-iodo-6-nitrophenol exhibits biological activity that may include antimicrobial and antifungal properties. Compounds with similar structures have been studied for their potential effects on various biological systems, suggesting that 2-iodo-6-nitrophenol may also possess bioactive characteristics that warrant further investigation .
The synthesis of 2-iodo-6-nitrophenol typically involves the following steps:
Alternative methods may involve different starting materials or conditions, but the nitration of 2-iodophenol remains the most common approach .
2-Iodo-6-nitrophenol has several applications, including:
Several compounds share structural similarities with 2-iodo-6-nitrophenol, which can provide context for its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
2-Chloro-6-nitrophenol | C6H4ClNO3 | Contains chlorine instead of iodine; used in similar applications. |
4-Iodo-2-nitrophenol | C6H4INO3 | Iodine at the fourth position; different reactivity profile. |
2,6-Diiodo-4-nitrophenol | C6H3I2NO3 | Two iodine atoms; higher halogen content may affect biological activity. |
The uniqueness of 2-iodo-6-nitrophenol lies in its specific positioning of functional groups, which influences its reactivity and potential applications compared to these similar compounds .